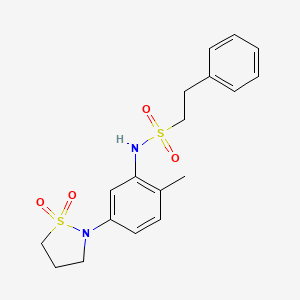
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives has been explored in various studies, with a focus on their potential as enzyme inhibitors. One such study describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are synthesized to act as inhibitors of kynurenine 3-hydroxylase . The structure-activity relationship (SAR) and biochemical characterization of these compounds are detailed, highlighting their high affinity for the target enzyme. The synthesis involves the creation of compounds with varying substituents, which are then tested for their inhibitory potency, as indicated by their IC50 values. For instance, compound 16 with a 3-nitrophenyl group and compound 20 with a 2-fluoro-5-(trifluoromethyl)phenyl group show high-affinity inhibition with IC50 values of 37 nM and 19 nM, respectively .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their function as enzyme inhibitors. The study on N-(4-phenylthiazol-2-yl)benzenesulfonamides provides insights into the molecular features that contribute to their high affinity for kynurenine 3-hydroxylase . The presence of specific substituents on the phenyl ring of the thiazole moiety plays a significant role in the binding affinity to the enzyme. The molecular interactions between these compounds and the enzyme active site are likely driven by the electronic properties of the substituents, as well as the overall three-dimensional conformation of the molecules .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is exemplified by the generation of N-acyliminium ions from N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones . These ions are produced under the influence of titanium tetrachloride at low temperatures and can undergo reactions with allyltrimethylsilane. The degree of stereoselectivity in these reactions varies, and the study provides an example of how the chiral auxiliary, (R)-5,5-dimethyl-4-phenyloxazolidin-2-one, can influence the stereochemical outcome of the resulting homoallylamines . This demonstrates the chemical versatility of sulfonamide derivatives and their potential for creating compounds with specific stereochemical configurations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The high-affinity inhibitors of kynurenine 3-hydroxylase, such as compounds 16 and 20, exhibit properties that allow them to cross the blood-brain barrier and affect the kynurenine pathway in the brain . The study reports that these compounds, when administered orally, can block the enzyme in rat and gerbil brains, with effective doses (ED50) in the low micromolar range. Additionally, compound 16 was shown to significantly increase kynurenic acid concentration in the extracellular hippocampal fluid of rats, indicating its ability to modulate neurochemical pathways in vivo . These properties are essential for the potential therapeutic application of such compounds in neurological disorders.
Propriétés
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-15-8-9-17(20-11-5-12-26(20,23)24)14-18(15)19-25(21,22)13-10-16-6-3-2-4-7-16/h2-4,6-9,14,19H,5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHVCXQFDODBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-phenylethanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



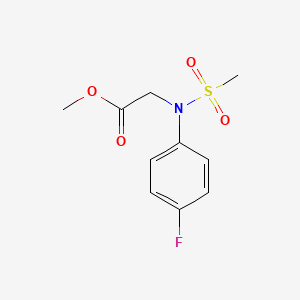
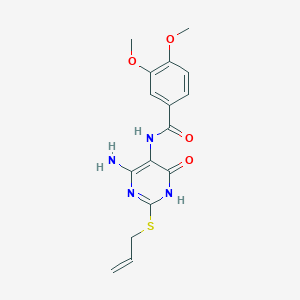
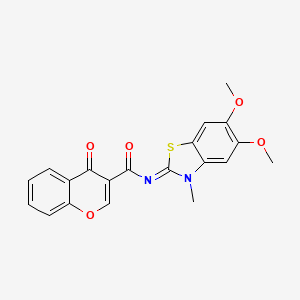

![4-[cyclohexyl(methyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3019553.png)

![methyl (2S)-3-methyl-2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B3019559.png)
![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)
![[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B3019562.png)
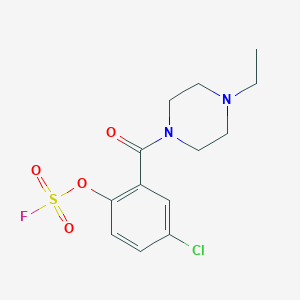

![[3-(Aminomethyl)phenyl]urea](/img/structure/B3019566.png)